molecular formula C23H18N2O2 B13388921 3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B13388921
M. Wt: 354.4 g/mol
InChI Key: UUACRNGJWLCEQO-WYMLVPIESA-N
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Description

3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of biphenyl derivatives with imidazo[1,2-a]pyridine precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its specific structural features, which combine the properties of both biphenyl and imidazo[1,2-a]pyridine moieties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

(E)-3-[6-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C23H18N2O2/c1-16-7-13-21-24-23(20(25(21)15-16)12-14-22(26)27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,26,27)/b14-12+

InChI Key

UUACRNGJWLCEQO-WYMLVPIESA-N

Isomeric SMILES

CC1=CN2C(=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4)C=C1

Origin of Product

United States

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